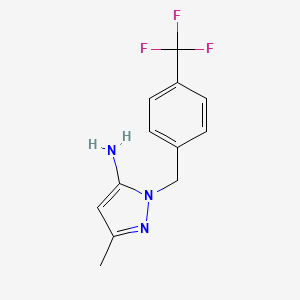

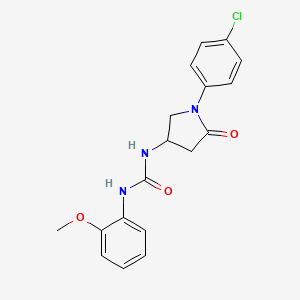

![molecular formula C24H22ClN3O4S B2960212 Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 370846-02-9](/img/structure/B2960212.png)

Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities. Dihydropyridines are often used in the treatment of hypertension and angina .

Molecular Structure Analysis

The compound contains several functional groups including a cyano group (-CN), an anilino group (-NH2), a carboxylate ester (-CO2R), and a sulfanyl group (-SH). These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, dihydropyridines are known to undergo a variety of reactions including oxidation, reduction, and various substitution reactions .科学的研究の応用

Oxidation and Structural Analysis

A study by L. Krasnova et al. (2013) details the oxidation of the sulfur atom in a closely related compound, leading to the formation of a sulfinyl derivative. The identification of the compound's structure was accomplished through 1H NMR spectroscopy and X-ray structural analysis, demonstrating the compound's chemical transformation capabilities and structural elucidation techniques (Krasnova et al., 2013).

Ring Expansion and Rearrangement

E. Bullock et al. (1972) explored the ring expansion of chloromethyl-tetrahydropyrimidinones, leading to the formation of methoxy- and cyano- derivatives. This work highlights the synthetic versatility of pyridine derivatives and their potential for generating novel chemical structures (Bullock et al., 1972).

Kinetic Resolution and Enzymatic Hydrolysis

Z. Andzans et al. (2013) investigated the enantioselective lipase-catalyzed kinetic resolution of methyl sulfanyl-dihydropyridine carboxylates. The study highlights the sulfanyl group's role as a new activating group for enzymatic hydrolysis, emphasizing the compound's potential in stereoselective synthesis (Andzans et al., 2013).

Application in Dyeing and Fabric Treatment

Research by Isaac Oluwatobi Abolude et al. (2021) on the complexation of disperse dyes derived from thiophene with metals and their application on fabrics showcases the practical application of pyridine derivatives in the textile industry. The study demonstrates the dyes' good levelness and fastness on polyester and nylon fabrics, indicating the compound's utility in dyeing processes (Abolude et al., 2021).

Chemiluminescence and Photophysical Properties

A study by N. Watanabe et al. (2010) on the base-induced chemiluminescence of sulfinyl- and sulfonyl-substituted dioxetanes reveals the photophysical properties of sulfanyl-substituted compounds. This research provides insights into the compounds' potential applications in chemiluminescent probes and light-emitting materials (Watanabe et al., 2010).

作用機序

Target of Action

The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class of molecules. Compounds in this class are often calcium channel blockers, interacting primarily with L-type calcium channels in the heart and vascular smooth muscle .

Mode of Action

As potential calcium channel blockers, these compounds may inhibit the influx of calcium ions into cardiac and smooth muscle cells during depolarization, leading to vasodilation and decreased cardiac workload .

Biochemical Pathways

The inhibition of calcium influx can affect numerous biochemical pathways, including those involved in muscle contraction, hormone secretion, and neurotransmitter release .

Pharmacokinetics

Many 1,4-dhps are well absorbed orally and extensively metabolized in the liver .

Result of Action

The molecular and cellular effects would likely involve reduced muscle contraction and vasodilation, potentially leading to lower blood pressure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs could influence the compound’s action, efficacy, and stability. For instance, acidic conditions might enhance stability, while certain drugs could impact its metabolism .

将来の方向性

特性

IUPAC Name |

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O4S/c1-14-21(24(30)32-3)22(17-9-4-5-10-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-7-6-8-16(11-15)31-2/h4-11,22,27H,13H2,1-3H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPOFONOYNJWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)

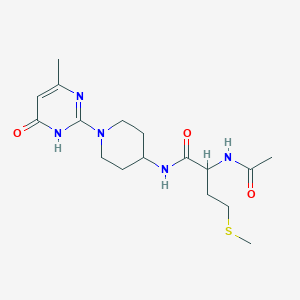

![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)

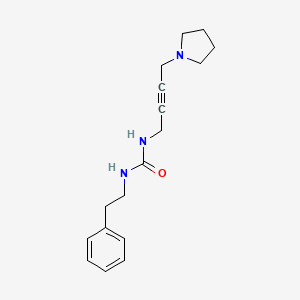

![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)

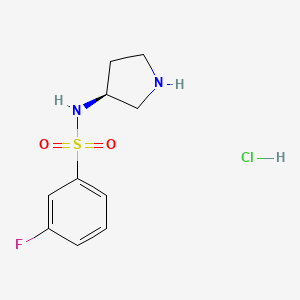

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

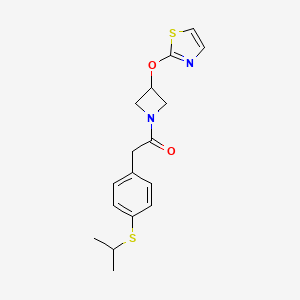

![3-(4-chlorophenyl)-5-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)